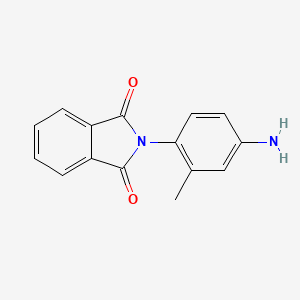
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant due to their diverse biological and pharmaceutical applications. The structure of this compound consists of an isoindole-1,3-dione core with a 4-amino-2-methylphenyl substituent, which contributes to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine. One common method is the reaction of phthalic anhydride with 4-amino-2-methylaniline under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the isoindole-1,3-dione core to isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinonoid derivatives, isoindoline derivatives, and various substituted isoindole-1,3-diones.
科学的研究の応用
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antipsychotic and anti-inflammatory agent.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 2-(4-Amino-2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic drugs. Additionally, the compound can inhibit the aggregation of β-amyloid protein, suggesting its potential use in the treatment of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Phthalimide: The parent compound of isoindole-1,3-dione derivatives.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.
Isoindoline-1,3-dione Derivatives: Compounds with different substituents on the isoindoline core.
Uniqueness
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
2-(4-amino-2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,16H2,1H3 |
InChIキー |
LHSIWXDRCPYCHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















